molecular formula C13H9ClFN3O2 B2833533 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2094458-59-8

4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2833533
CAS No.: 2094458-59-8
M. Wt: 293.68
InChI Key: ADJMZJRCQQLNGP-UHFFFAOYSA-N
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Description

4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazine ring fused with a pyrazine moiety, which is further substituted with chlorine and fluorine atoms, enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The carbonyl group can undergo hydrolysis to form carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted pyrazines: Resulting from nucleophilic substitution reactions.

    Carboxylic acids and amides: From hydrolysis reactions.

    Oxidized or reduced derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to inhibit bacterial enzymes involved in cell wall synthesis. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrazine-2-carboxamide: Shares the pyrazine core but lacks the benzoxazine ring.

    5-Fluoro-2-aminophenol: Contains the fluorine and amino groups but lacks the pyrazine moiety.

    Benzoxazine derivatives: Various compounds with the benzoxazine ring but different substituents.

Uniqueness

4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-chloropyrazin-2-yl)-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2/c14-11-7-16-9(6-17-11)13(19)18-4-5-20-10-3-1-2-8(15)12(10)18/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJMZJRCQQLNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1C(=O)C3=CN=C(C=N3)Cl)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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